Lipophilicity Advantage: ~2 Log-Unit Higher XLogP3 Compared to the Unsubstituted Primary Amine Analog
The N-isopropyl substitution on 2-{[(propan-2-yl)amino]methyl}phenol significantly increases lipophilicity compared to the unsubstituted 2-(aminomethyl)phenol. The target compound exhibits a computed XLogP3 of 1.8, whereas the primary amine analog (CAS 932-30-9) has a Log P of approximately −0.18 . This ~2 log-unit increase corresponds to an approximately 100-fold higher octanol/water partition coefficient, which is critical for applications requiring membrane permeability or organic-phase solubility.
| Evidence Dimension | Lipophilicity (XLogP3 / Log P) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (computed) |
| Comparator Or Baseline | 2-(Aminomethyl)phenol (CAS 932-30-9): Log P = −0.18 (computed) |
| Quantified Difference | ΔLogP ≈ +2.0 log units (~100-fold increase in partition coefficient) |
| Conditions | Computed logP values from authoritative databases; experimental validation recommended |
Why This Matters
Higher lipophilicity enhances passive membrane permeability and organic solvent compatibility, making the target compound preferable for cell-based assays, extraction protocols, and non-aqueous reaction media where the unsubstituted analog partitions poorly into organic phases.
- [1] Kuujia.com, CAS No. 60399-03-3: XLogP3 = 1.8, accessed 2026. View Source
- [2] Chembase.cn, 2-(aminomethyl)phenol (CAS 932-30-9): Log P = −0.18066746, accessed 2026. View Source
